Cas no 2171243-98-2 (4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid)

4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid
- 2171243-98-2
- 4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid
- EN300-1574541
-
- インチ: 1S/C28H28N2O5/c1-2-20(15-26(31)29-16-18-11-13-19(14-12-18)27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t20-/m0/s1
- InChIKey: BMCXQVYTZHIUHW-FQEVSTJZSA-N
- ほほえんだ: O(C(N[C@H](CC(NCC1C=CC(C(=O)O)=CC=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574541-1000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1574541-5000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574541-2500mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1574541-10000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1574541-10.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1574541-1.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1574541-5.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1574541-2.5g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1574541-500mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1574541-50mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 50mg |
$2829.0 | 2023-09-24 |
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acidに関する追加情報
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid: A Novel Chemical Entity with Promising Applications in Pharmaceutical Research
CAS No. 2171243-98-2 represents a complex organic molecule with a unique structural framework that has garnered significant attention in recent years. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis to facilitate controlled deprotection during solid-phase peptide synthesis (SPPS). The pentanamidomethyl linker further enhances its utility as a molecular scaffold for drug conjugation and targeted delivery systems. The stereochemistry of the molecule, specifically the (3S) configuration at the central carbon, plays a critical role in determining its biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of this compound in the development of targeted drug delivery systems and prodrug strategies. The fluorenylmethoxycarbonyl group provides stability to the molecule under physiological conditions, while the pentanamidomethyl linker enables conjugation with therapeutic agents such as chemotherapeutics, monoclonal antibodies, or imaging agents. This dual functionality makes it a versatile platform for designing site-specific drug delivery systems that can improve therapeutic efficacy while minimizing systemic toxicity.
The (3S) stereochemical configuration of the molecule is particularly significant in modulating its interactions with biological targets. Stereochemistry often dictates the pharmacological activity of a compound, as demonstrated in the case of enantiomers with differential binding affinities to receptors or enzymes. The fluorenylmethyloxycarbonyl protecting group also serves as a key component in the synthesis of peptide-based therapeutics, where controlled deprotection is essential for achieving optimal bioavailability and metabolic stability.
Advances in synthetic organic chemistry have enabled the development of efficient methodologies for the synthesis of this compound. Techniques such as solid-phase peptide synthesis (SPPS) and click chemistry have been employed to construct the pentanamidomethyl linker and incorporate the fluorenylmethoxycarbonyl group. These synthetic approaches are critical for scaling up production and ensuring the purity of the final product, which is essential for pharmaceutical applications.
The benzoic acid moiety in the molecule contributes to its physicochemical properties, including solubility, hydrogen bonding capacity, and molecular weight. These properties are crucial for determining the solubility profile of the compound in different solvents, which directly impacts its formulation and delivery. Recent research has focused on optimizing the solubility of such compounds through structure-modification strategies, such as introducing hydrophilic side chains or altering the molecular architecture.
Applications of this compound extend beyond traditional pharmaceutical uses. In the field of biomedical engineering, it has been explored as a component of nanoparticle-based drug delivery systems. The fluorenylmethoxycarbonyl group can be functionalized to attach targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells. This approach is particularly relevant in the treatment of chronic diseases and oncology, where targeted therapy is essential for improving patient outcomes.
Recent studies have also investigated the cytotoxicity and cellular uptake of compounds bearing similar structural features. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with fluorenylmethoxycarbonyl groups exhibited enhanced cellular uptake and reduced degradation in vivo. These findings underscore the importance of protecting groups in maintaining the integrity of therapeutic molecules during delivery.
The pentanamidomethyl linker is another critical component of the molecule, as it influences the bioavailability and metabolic stability of the compound. Research has shown that the length and flexibility of the linker can affect the rate of drug release and the efficiency of target engagement. This has led to the development of linker optimization strategies to enhance the therapeutic potential of such compounds.
Furthermore, the fluorenylmethoxycarbonyl group can serve as a starting point for the synthesis of library compounds for high-throughput screening. By systematically modifying the pentanamidomethyl linker and the benzoic acid moiety, researchers can generate a diverse set of molecules with varying biological activities. This approach is widely used in drug discovery to identify lead compounds with desired pharmacological properties.
The synthesis of this compound also raises important considerations regarding environmental impact and sustainable chemistry. The use of green chemistry principles, such as minimizing waste and reducing energy consumption, is increasingly emphasized in the development of pharmaceutical compounds. Techniques such as microwave-assisted synthesis and flow chemistry are being explored to improve the efficiency and sustainability of the synthesis process.
In conclusion, CAS No. 2171243-98-2 represents a promising chemical entity with broad applications in pharmaceutical research. Its unique structural features, including the fluorenylmethoxycarbonyl group and the pentanamidomethyl linker, make it a versatile platform for designing targeted drug delivery systems and prodrug strategies. Ongoing research in synthetic organic chemistry, biomedical engineering, and drug discovery continues to expand the potential of this compound, highlighting its significance in the development of novel therapeutics.
As the field of pharmaceutical research advances, the importance of compounds like CAS No. 2171243-98-2 will only grow. Its unique properties and structural versatility position it as a key player in the design of next-generation therapeutics, particularly in the treatment of complex diseases such as oncology, infectious diseases, and chronic inflammatory conditions. Continued exploration of its applications and optimization of its synthesis will be critical for realizing its full potential in the pharmaceutical industry.
Finally, the study of this compound underscores the importance of interdisciplinary research in pharmaceutical science. The integration of knowledge from organic chemistry, biomedical engineering, and pharmacology is essential for developing innovative solutions to complex medical challenges. As researchers continue to uncover new applications and refine synthetic methods, the impact of compounds like CAS No. 2171243-98-2 on human health is expected to grow significantly in the coming years.
2171243-98-2 (4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid) 関連製品
- 4830-83-5(N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 941868-75-3(N-(2-chlorophenyl)-4-cyclohexyl(ethyl)sulfamoylbenzamide)
- 904816-50-8(1-(2-Benzo1,3dioxol-5-yl-imidazo1,2-apyrimidin-3-ylmethyl)-piperidine-3-carboxylic acid)
- 1448036-36-9(N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide)
- 2171940-82-0(2-N-benzyl-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 2137603-53-1(3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid)
- 1695807-92-1(5-methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2229186-09-6(4-(2-methanesulfonylphenyl)oxane-2,6-dione)
- 2202420-69-5(N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide)




